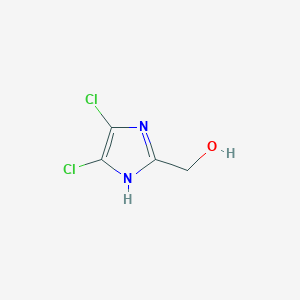

(4,5-Dichloro-1H-imidazol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,5-dichloro-1H-imidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2O/c5-3-4(6)8-2(1-9)7-3/h9H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLHWTRWZMZFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=C(N1)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of (4,5-Dichloro-1H-imidazol-2-yl)methanol

This technical guide details the chemical structure, physicochemical properties, and synthesis of (4,5-Dichloro-1H-imidazol-2-yl)methanol , a specialized heterocyclic building block used in the development of bioactive compounds, particularly in the fields of adrenergic receptor modulation and agrochemical synthesis.

Executive Summary & Chemical Identity

This compound is a functionalized imidazole derivative characterized by a hydroxymethyl group at the C2 position and chlorine atoms at the C4 and C5 positions. It serves as a critical intermediate for synthesizing fused heterocyclic systems and high-affinity ligands for metal coordination. Its amphoteric nature and specific halogenation pattern make it a versatile scaffold for nucleophilic substitutions and condensation reactions.

Physicochemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 437658-65-6 |

| Molecular Formula | C₄H₄Cl₂N₂O |

| Molecular Weight | 166.99 g/mol |

| Exact Mass | 165.9701 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Predicted) | ~11.5 (NH acidity), ~6.0 (Conjugate acid of N3) |

Structural Analysis & Molecular Geometry

The molecule consists of a planar five-membered imidazole ring. The presence of two chlorine atoms at positions 4 and 5 exerts a strong electron-withdrawing effect (inductive effect, -I), significantly reducing the basicity of the N3 nitrogen compared to unsubstituted imidazole.

Tautomerism

Like most N-unsubstituted imidazoles, this compound exists in a tautomeric equilibrium. The proton on the ring nitrogen rapidly migrates between N1 and N3. However, due to the symmetry of the 4,5-dichloro substitution, the tautomers are identical (degenerate) unless the symmetry is broken by external interactions or derivatization.

Graphviz Diagram: Structural Connectivity & Tautomerism

The following diagram illustrates the connectivity and the tautomeric equilibrium inherent to the imidazole core.

Caption: Degenerate tautomerism of the 4,5-dichloroimidazole core. The hydroxymethyl group remains static at C2.

Synthetic Protocols

Two primary strategies exist for synthesizing this compound.[1][2][3][4][5] The Direct Chlorination route is preferred for ease of access, while the Lithiation route offers higher regioselectivity for complex analogs.

Method A: Electrophilic Chlorination (Recommended)

This method utilizes N-chlorosuccinimide (NCS) to chlorinate the electron-rich imidazole ring of (1H-imidazol-2-yl)methanol.

Reagents:

-

(1H-Imidazol-2-yl)methanol (Starting Material)[6]

-

N-Chlorosuccinimide (NCS) (2.2 equivalents)[7]

-

Acetonitrile (Solvent) or DMF

-

Temperature: Reflux or 60°C

Protocol:

-

Dissolution: Dissolve 10 mmol of (1H-imidazol-2-yl)methanol in 50 mL of anhydrous acetonitrile.

-

Addition: Add 22 mmol (2.2 eq) of NCS portion-wise over 30 minutes. The reaction is exothermic; maintain temperature below 40°C during addition.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.[8]

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL).

-

Isolation: The product often precipitates due to the hydrophobic effect of the chlorines. Filter the solid.[6][5][9][10] If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Method B: Lithiation-Formylation (High Precision)

This route is used when starting from 4,5-dichloroimidazole to introduce the carbon linker.

Protocol Logic:

-

Protection: Protect 4,5-dichloroimidazole with a SEM (2-(Trimethylsilyl)ethoxymethyl) group to block the acidic N-H.

-

Lithiation: Treat with n-Butyllithium (n-BuLi) at -78°C in THF. The C2 proton is the most acidic site remaining.

-

Deprotection: Remove the SEM group with TBAF or acid.

Graphviz Diagram: Synthesis Workflow

Caption: Synthetic pathway via electrophilic aromatic substitution using N-chlorosuccinimide.

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized compound, researchers must verify the absence of ring protons and the presence of the specific isotope pattern of two chlorine atoms.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~13.0 ppm (br s, 1H) | Exchangeable N-H proton. |

| δ ~5.5 ppm (t, 1H) | OH proton (triplet if coupling to CH₂ visible). | |

| δ ~4.4 ppm (d, 2H) | CH₂ methylene protons. Absence of aromatic C-H signals confirms C4/C5 substitution. | |

| MS (ESI+) | m/z 167, 169, 171 | Distinctive Cl₂ isotope pattern (9:6:1 intensity ratio) for M, M+2, M+4. |

| ¹³C NMR | ~148 ppm (C2) | Carbon attached to the hydroxymethyl group. |

| ~118 ppm (C4, C5) | Equivalent carbons bearing chlorine atoms. | |

| ~56 ppm (CH₂) | Hydroxymethyl carbon. |

Pharmaceutical & Research Applications

The this compound scaffold is a versatile intermediate in drug discovery:

-

Adrenergic Agonists: The 4,5-dichloroimidazole core mimics the electronic properties of the imidazoline ring found in Clonidine. The hydroxymethyl group allows for etherification or oxidation to carboxylic acids to create novel alpha-2 adrenergic receptor ligands.

-

Metal Chelation: The N3 nitrogen and the hydroxyl oxygen can form 5-membered chelate rings with transition metals (Zn²⁺, Cu²⁺), making this compound useful for biomimetic studies of metalloenzymes.

-

Agrochemicals: Chlorinated imidazoles are potent precursors for herbicides and fungicides due to their metabolic stability and ability to inhibit specific plant enzymes.

References

-

PubChem. (2024). Compound Summary: (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol (Structural analog reference). Retrieved from [Link]

-

Enyeribe, P. A., et al. (2019).[11] Studies on the Chlorination of Imidazole. Journal of Chemical Society of Nigeria.[11] Retrieved from [Link]

Sources

- 1. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 6. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. 175203-53-9|(1-(4-Chlorobenzyl)-1H-imidazol-2-yl)methanol|BLD Pharm [bldpharm.com]

- 9. bosterbio.com [bosterbio.com]

- 10. prepchem.com [prepchem.com]

- 11. STUDIES ON THE CHLORINATION OF IMIDAZOLE | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

An In-depth Technical Guide on the Physicochemical Properties of (4,5-Dichloro-1H-imidazol-2-yl)methanol for Research

Introduction

(4,5-Dichloro-1H-imidazol-2-yl)methanol is a halogenated imidazole derivative of significant interest to researchers in medicinal chemistry and drug development. The imidazole nucleus is a privileged scaffold in numerous pharmaceuticals due to its ability to engage in a variety of biological interactions. The presence of two chlorine atoms on the imidazole ring, combined with a hydroxymethyl group, imparts unique electronic and steric properties to this molecule, making it a valuable building block for the synthesis of novel bioactive compounds. The dichloro substitution can significantly modulate the acidity of the imidazole N-H proton and influence the molecule's lipophilicity and metabolic stability, while the methanol moiety provides a handle for further chemical derivatization.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for its characterization. This document is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their research endeavors.

Core Physicochemical Properties

| Property | Value (Estimated or from Analogs) | Rationale and Context |

| Molecular Formula | C₄H₄Cl₂N₂O | Based on its chemical structure. |

| Molecular Weight | 166.99 g/mol | Calculated from the molecular formula. |

| CAS Number | 437658-65-6 | |

| Melting Point | Likely a high-melting solid | The parent compound, 4,5-dichloro-1H-imidazole, has a melting point of 183-185 °C. The addition of the hydroxymethyl group may slightly alter this. |

| Boiling Point | Not available; likely to decompose at high temperatures | Imidazole derivatives with N-H and O-H groups often have high boiling points due to hydrogen bonding and may decompose before boiling at atmospheric pressure.[1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol); sparingly soluble in water. | Imidazoles are generally soluble in polar solvents.[1] The presence of the polar hydroxymethyl group and the imidazole ring should confer some water solubility, though this will be limited by the dichlorinated ring. |

| pKa | Expected to be a weak acid and a weak base | The imidazole ring is amphoteric.[1] The electron-withdrawing chlorine atoms will decrease the basicity of the imine-like nitrogen and increase the acidity of the N-H proton compared to unsubstituted imidazole (pKa of N-H is ~14.5, pKa of protonated form is ~7.0). |

| LogP | Estimated to be around 1.0 - 1.5 | The N-methylated analog, (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol, has a computed XLogP3 of 1.1.[2] The N-H group in the target compound may slightly decrease the LogP compared to the N-methyl analog. |

Structural and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in research. The following sections detail the expected spectroscopic signatures and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple.

-

N-H Proton: A broad singlet, typically in the downfield region (δ 10-13 ppm), the exact shift of which will be dependent on the solvent and concentration.

-

Hydroxymethyl Protons (CH₂): A singlet or a doublet (if coupled to the O-H proton) around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (OH): A broad singlet or a triplet (if coupled to the CH₂ protons) with a chemical shift that is highly dependent on solvent, temperature, and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

C=N Carbon (C2): Expected in the range of δ 140-150 ppm.

-

C-Cl Carbons (C4 and C5): Expected in the range of δ 115-125 ppm.

-

CH₂ Carbon: Expected in the range of δ 50-60 ppm.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)

-

NMR tubes

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H spectrum using standard acquisition parameters.

-

Acquire the ¹³C spectrum. A proton-decoupled experiment is standard.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding nuclei.

Diagram: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A moderate to sharp band around 3100-3300 cm⁻¹.

-

C=N and C=C Stretches (aromatic ring): Bands in the region of 1500-1650 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹.

-

C-Cl Stretch: Bands in the region of 600-800 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups.

Materials:

-

This compound sample

-

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

-

Ensure the ATR crystal is clean by taking a background spectrum of air.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Label the significant peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Observations (Electron Impact Ionization - EI-MS):

-

Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (166.99). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks with a ratio of approximately 9:6:1).

-

Major Fragments: Loss of the hydroxymethyl group (-CH₂OH, m/z 31) or water (-H₂O, m/z 18) are common fragmentation pathways.

Determination of Physicochemical Properties

Melting Point Determination

The melting point is a crucial indicator of purity.

Experimental Protocol: Melting Point Determination

Objective: To determine the melting range of the compound.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Load a small amount of the finely powdered, dry sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/min initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

Reduce the heating rate to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This is the melting range.

-

A pure compound should have a sharp melting range of 1-2 °C.

Diagram: Melting Point Determination Workflow

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding the solubility profile is critical for designing experiments, especially for biological assays and formulation development.

Experimental Protocol: Qualitative Solubility Assessment

Objective: To determine the qualitative solubility in various solvents.

Materials:

-

This compound sample

-

A range of solvents (e.g., water, PBS, ethanol, methanol, DMSO, dichloromethane)

-

Small vials or test tubes

-

Vortex mixer

Procedure:

-

Add approximately 1-2 mg of the sample to a vial.

-

Add 0.5 mL of the first solvent.

-

Vortex the mixture for 30 seconds.

-

Visually inspect for dissolution.

-

If the compound has dissolved, it is considered "soluble" in that solvent at that concentration.

-

If not fully dissolved, it can be classified as "sparingly soluble" or "insoluble."

-

Repeat for each solvent.

pKa Determination

The pKa values will dictate the ionization state of the molecule at a given pH, which is crucial for its biological activity and pharmacokinetic properties.

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the pKa values of the acidic and basic centers.

Materials:

-

This compound sample

-

Calibrated pH meter

-

Burette

-

Standardized solutions of HCl and NaOH (e.g., 0.01 M)

-

Water (deionized)

-

Stir plate and stir bar

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of water (co-solvents like methanol may be necessary if water solubility is low).

-

Place the solution on a stir plate and immerse the pH electrode.

-

For determining the pKa of the conjugate acid (protonated imidazole), titrate with the standardized NaOH solution. Record the pH after each incremental addition of titrant.

-

For determining the pKa of the N-H proton, titrate with the standardized HCl solution, and then back-titrate with NaOH.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point.

Potential Applications in Research

The unique structural features of this compound make it a versatile intermediate for the synthesis of a wide range of compounds with potential therapeutic applications. Imidazole-containing molecules have demonstrated a broad spectrum of biological activities, including:

-

Antifungal and Antibacterial Agents: The imidazole scaffold is a core component of many antifungal drugs.

-

Anti-inflammatory Agents: Certain substituted imidazoles exhibit anti-inflammatory properties.[2]

-

Anticancer Agents: The imidazole ring is found in various compounds developed as anticancer drugs.

The dichloro-substitution pattern can enhance the lipophilicity and metabolic stability of derivatives, potentially leading to improved pharmacokinetic profiles. The hydroxymethyl group serves as a convenient point for chemical modification to explore structure-activity relationships (SAR).

Diagram: Research Application Pathway

Caption: Pathway for utilizing the title compound in drug discovery.

Conclusion

This compound is a valuable research chemical with significant potential for the development of novel therapeutic agents. While a complete experimental dataset of its physicochemical properties is not yet published, this guide provides a solid foundation based on analogous compounds and established chemical principles. The detailed experimental protocols herein offer a clear path for researchers to fully characterize this compound and unlock its potential in their scientific pursuits. As with any research chemical, it is imperative that users independently verify its identity and purity using the techniques outlined in this guide before proceeding with further experiments.

References

-

PubChem. (4,5-Dichloro-1-methyl-1H-imidazol-2-yl)methanol. [Link]

-

Cheméco. 1H-Imidazole, 2-methyl, 4,5-dichloro. [Link]

-

ResearchGate. Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro-imidazole-2-thiones. [Link]

-

Human Journals. Chemical and Pharmacological Properties of Imidazoles. [Link]

-

PubChem. 4,5-Dichloro-1-methylimidazole. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

-

IJRPR. Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]

-

ScienceDirect. 1H-imidazoles and their luminescence properties. [Link]

- Google Patents. Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound.

-

Thoreauchem. This compound-None. [Link]

-

ChemSrc. (4,5-Dichloro-1-methylimidazol-2-yl)-(2-fluorophenyl)methanol. [Link]

Sources

(4,5-Dichloro-1H-imidazol-2-yl)methanol: Chemical Identity, Synthetic Utility, and Analytical Workflows

Executive Summary

As a Senior Application Scientist, I approach heterocyclic building blocks not merely as static structures, but as dynamic precursors with highly specific reactivity profiles. (4,5-Dichloro-1H-imidazol-2-yl)methanol is a prime example of such a molecule. Characterized by its amphoteric imidazole core, electron-withdrawing chlorine substituents, and a reactive hydroxymethyl group, this compound serves as a critical linchpin in advanced organic synthesis. Its primary utility lies in its controlled oxidation to 4,5-dichloro-1H-imidazole-2-carbaldehyde, a mandatory intermediate for the assembly of ferromagnetically coupled nitronyl nitroxide chains and various active pharmaceutical ingredients (APIs).

This technical guide delineates the chemical identity of this compound, explores the structural causality behind its reactivity, and provides field-proven, self-validating experimental protocols for its utilization.

Chemical Identifiers and Physicochemical Profile

Accurate chemical identification is the foundational step in any rigorous drug development or materials science workflow. The table below summarizes the core quantitative and structural identifiers for this compound [1][2].

| Property / Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 437658-65-6 |

| Molecular Formula | C₄H₄Cl₂N₂O |

| Molecular Weight | 166.99 g/mol |

| SMILES | OCC1=NC(Cl)=C(Cl)N1 |

| Standard InChI | InChI=1S/C4H4Cl2N2O/c5-3-4(6)8-2(1-9)7-3/h9H,1H2,(H,7,8) |

| Physical State | Solid (typically stored at 2-8°C under inert atmosphere) |

Structural Causality: Reactivity and Stability

In synthetic design, every functional group must be accounted for. The reactivity of this compound is governed by the deliberate placement of its substituents:

-

Inductive Electron Withdrawal: Unsubstituted imidazoles are electron-rich and highly susceptible to oxidative degradation. The addition of two chlorine atoms at the C4 and C5 positions fundamentally alters the electronic landscape. These electronegative atoms pull electron density away from the heterocyclic core, significantly lowering the pKa of the N-H bond.

-

Oxidative Protection: This electron deficiency is a strategic advantage. It protects the imidazole ring during the oxidation of the C2-hydroxymethyl group, preventing unwanted ring-opening or over-oxidation side reactions that plague electron-rich heterocycles.

-

Directional Hydrogen Bonding: The rigid, planar structure enforces highly directional intermolecular hydrogen bonding (N-H ··· O). This is the exact physical mechanism exploited downstream to align nitronyl nitroxide radicals into 1D magnetic chains [3].

Experimental Methodology: Selective Oxidation Protocol

To utilize this compound in complex syntheses, the primary alcohol must first be oxidized to an electrophilic aldehyde.

Causality of Reagent Choice: Traditional oxidants like Dess-Martin Periodinane (DMP) or Swern conditions can lead to complexation issues with the amphoteric imidazole nitrogen atoms. We utilize IBX-OTs (1-tosyloxy-1-oxo-1H-1λ⁵-benzo[d][1,2]iodoxol-3-one). The tosylate derivative of IBX exhibits superior solubility in dichloromethane (CH₂Cl₂) and offers a milder, highly selective oxidation profile that halts strictly at the aldehyde stage [3].

Quantitative Stoichiometry Table

| Reagent | MW ( g/mol ) | Equivalents | Mass (g) | Moles (mmol) | Role |

| This compound | 166.99 | 1.0 | 0.752 | 4.5 | Starting Material |

| IBX-OTs·H₂O | ~434.20 | 1.2 | 2.441 | 5.4 | Hypervalent Oxidant |

| Dichloromethane (CH₂Cl₂) | 84.93 | N/A | 45 mL | N/A | Aprotic Solvent |

Step-by-Step Self-Validating Protocol

-

Suspension: In a flame-dried round-bottom flask, suspend 0.752 g (4.5 mmol) of this compound in 45 mL of anhydrous CH₂Cl₂.

-

Oxidation: Add 2.441 g (1.2 equiv) of IBX-OTs·H₂O in a single portion. Stir the heterogeneous mixture continuously at room temperature (20-25°C).

-

Self-Validation (Critical Step): Do not proceed based on time alone. Stir for approximately 1 hour, but validate conversion via Thin-Layer Chromatography (TLC) and GC-MS. The complete disappearance of the starting material peak (m/z ~166) and the emergence of the aldehyde peak (m/z ~164) act as the empirical gatekeeper for the next step.

-

Isolation: Once full conversion is validated, filter the crude reaction mixture directly through a short pad of silica gel. Elute with additional CH₂Cl₂. This exploits the insolubility of the reduced hypervalent iodine byproducts, trapping them on the silica.

-

Concentration: Concentrate the filtrate in vacuo to yield analytically pure 4,5-dichloro-1H-imidazole-2-carbaldehyde.

Workflow for the selective oxidation of this compound using IBX-OTs.

Downstream Application: Assembly of Ferromagnetic Chains

The true utility of synthesizing 4,5-dichloro-1H-imidazole-2-carbaldehyde is its role as an electrophilic intermediate. In the field of molecular magnetism, this aldehyde is condensed with 2,3-bis(hydroxyamino)-2,3-dimethylbutane (BHA).

The resulting imidazolidine-1,3-diol adduct is subsequently oxidized (typically using MnO₂ or NaIO₄) to generate a stable nitronyl nitroxide radical . Because of the dichloro-imidazole backbone, these radicals self-assemble into ferromagnetically coupled chains, driven by the precise spatial arrangement of the N-H hydrogen bond donors and the nitroxide oxygen acceptors [3].

Synthetic pathway from this compound to nitronyl nitroxide radicals.

Analytical Validation Workflows

To ensure scientific integrity, the final downstream products must be rigorously characterized. A standard analytical workflow for these derivatives includes:

-

¹H and ¹³C NMR Spectroscopy: To confirm the integrity of the imidazole ring and the complete conversion of the hydroxymethyl group to an aldehyde (evidenced by an aldehyde proton shift at ~9.8 ppm).

-

Electron Paramagnetic Resonance (EPR): To validate the presence and delocalization of the unpaired electron in the final nitronyl nitroxide radicals.

-

Single-Crystal X-ray Diffraction (XRD): The ultimate validation tool to confirm the spatial geometry and the intermolecular hydrogen-bonded chains responsible for the ferromagnetic coupling.

References

-

Assembly of Imidazolyl-Substituted Nitronyl Nitroxides into Ferromagnetically Coupled Chains Semantic Scholar (Tretyakov et al., 2019)[Link]

Solubility profile of (4,5-Dichloro-1H-imidazol-2-yl)methanol in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of (4,5-Dichloro-1H-imidazol-2-yl)methanol in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility Profiling

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science.[1][2] For a compound like this compound, which possesses a complex functionality with both hydrogen bond donors (-OH, -NH) and acceptors (N atoms in the imidazole ring), as well as halogen atoms, its interaction with different solvents is non-trivial. Understanding its solubility profile is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification, thereby optimizing yield and purity.

-

Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms, including parenteral formulations which demand sufficient drug solubility.[2][3]

-

Pre-formulation Studies: Assessing the developability of the compound and predicting its behavior in biological systems. Poor aqueous solubility is a major hurdle for oral bioavailability.[2]

-

Analytical Method Development: Choosing appropriate diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC).

This guide provides the necessary protocols to embark on a comprehensive solubility assessment of this compound.

Physicochemical Characterization of this compound

Before commencing experimental work, it is crucial to understand the inherent physicochemical properties of the molecule. While experimental data is sparse, computational predictions provide valuable insights into its likely behavior.

| Property | Predicted Value / Information | Source | Implication for Solubility |

| Molecular Formula | C₄H₄Cl₂N₂O | BLDpharm[4] | - |

| Molecular Weight | 166.99 g/mol | BLDpharm[4] | Influences mass-based solubility calculations. |

| Structure | Imidazole ring with two chlorine atoms, a methanol group, and an N-H bond. | - | The molecule has both polar (hydroxyl, imidazole N-H) and non-polar (dichloro-substituted ring) characteristics, suggesting a complex solubility profile. The -OH and N-H groups can act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. |

| Polarity | The presence of N-H, O-H, and C-Cl bonds creates significant polarity. | General Chemistry Principles | Likely to be more soluble in polar solvents (e.g., alcohols, DMSO) than in non-polar hydrocarbon solvents (e.g., hexane). |

The structure suggests that solvents capable of hydrogen bonding (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile) would be effective. The molecule's acidic N-H and hydroxyl protons mean its solubility could be significantly enhanced in basic solvents, while the basic nitrogen atoms suggest increased solubility in acidic media.

Experimental Design for Solubility Determination

A robust experimental design is critical for generating high-quality solubility data. The most common and reliable method is the equilibrium (or thermodynamic) solubility assay , which measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached.[5]

Rationale for Solvent Selection

A diverse panel of organic solvents should be selected to probe the full range of intermolecular interactions. The choice of solvents should span different polarity indices and chemical classes.

| Solvent Class | Example Solvents | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; mimics hydroxyl-containing functionalities. |

| Polar Aprotic Solvents | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High polarity and dipole moments, but do not donate hydrogens to bonds. |

| Non-Polar Solvents | Hexane, Toluene, Diethyl Ether | Primarily interact through van der Waals forces; probes the contribution of the non-polar regions of the molecule. |

| Chlorinated Solvents | Dichloromethane (DCM) | May have specific favorable interactions with the chlorinated imidazole ring. |

Experimental Workflow: Equilibrium Solubility Determination

The following workflow outlines the "excess solid" method, a standard approach for determining equilibrium solubility.[5]

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add 1.0 mL of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the slurry to equilibrate for at least 24 hours. A preliminary time-to-equilibrium study is recommended to confirm that 24 hours is sufficient.

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high results.

-

Sampling: Carefully take a known volume (e.g., 100 µL) of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions may be necessary.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.

Analytical Quantification

Accurate quantification of the dissolved solute is the most critical part of the solubility measurement. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity.[5][6]

HPLC Method Development for Imidazole Derivatives

A robust HPLC method is essential for accurate quantification. Based on methods for similar imidazole-containing compounds, a reverse-phase HPLC method is a suitable starting point.[6][7][8]

Proposed Starting HPLC Conditions:

-

System: HPLC with a Diode Array Detector (DAD) or UV Detector.[6]

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer like potassium dihydrogen phosphate, pH adjusted).[6][7] A typical starting point could be a 40:60 (v/v) mixture of acetonitrile and a pH 3.5 buffer.[6]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: Scan the UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax). A wavelength around 210 nm is common for imidazoles.[6]

-

Injection Volume: 10 µL.

Caption: HPLC Calibration and Quantification Workflow.

Method Validation: Ensuring Trustworthiness

The analytical method must be validated to ensure its accuracy and reliability.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC. Plot the peak area versus concentration. The relationship should be linear with a correlation coefficient (R²) > 0.995.[9]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[8]

Alternative Method: UV-Vis Spectrophotometry

For a simpler, high-throughput estimation, UV-Vis spectrophotometry can be used.[10][11] This involves creating a calibration curve of absorbance vs. concentration and then measuring the absorbance of the diluted supernatant.[3][12] However, this method is less specific than HPLC and is susceptible to interference from any impurities that absorb at the same wavelength.

Data Analysis and Reporting

The final step is to calculate and present the solubility data in a clear and standardized format.

Calculation: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Data Presentation: The results should be summarized in a table, allowing for easy comparison across different solvents. It is also beneficial to report solubility in molar units (mol/L) for thermodynamic analysis.

Table 1: Template for Reporting the Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Methanol | Experimental Value | Calculated Value | e.g., Clear solution |

| Ethanol | Experimental Value | Calculated Value | e.g., Clear solution |

| Acetonitrile | Experimental Value | Calculated Value | e.g., Clear solution |

| Acetone | Experimental Value | Calculated Value | e.g., Clear solution |

| Dimethyl Sulfoxide | Experimental Value | Calculated Value | e.g., Clear solution |

| Dichloromethane | Experimental Value | Calculated Value | e.g., Clear solution |

| Toluene | Experimental Value | Calculated Value | e.g., Insoluble |

| Hexane | Experimental Value | Calculated Value | e.g., Insoluble |

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational step in its development pathway. While pre-existing data may be unavailable, a systematic and rigorous experimental approach, as detailed in this guide, allows researchers to generate this critical information with high confidence. By combining the principles of equilibrium solubility with the precision of modern analytical techniques like HPLC, a comprehensive understanding of the compound's behavior in various organic solvents can be achieved. This knowledge is indispensable for informed decision-making in process chemistry, formulation, and the overall progression of the molecule from the laboratory to its final application.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.

- Al-Hamidi, H., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.

- Tomalia, A. P., et al. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.

- Saleh, M. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.

- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- Sravani, G., et al. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology.

- Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.

- University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts.

- Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.

- BLDpharm. (n.d.). 437658-65-6|this compound.

Sources

- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. rjptonline.org [rjptonline.org]

- 4. 437658-65-6|this compound|BLD Pharm [bldpharm.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. mdpi.com [mdpi.com]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Technical Guide: Acidity & pKa Profile of (4,5-Dichloro-1H-imidazol-2-yl)methanol

The (4,5-Dichloro-1H-imidazol-2-yl)methanol molecule represents a specific class of electron-deficient imidazoles used frequently as fragment intermediates in the synthesis of bioactive compounds (e.g., purine mimetics, kinase inhibitors).[1]

This guide provides a technical analysis of its acidity and pKa values, deriving insights from structure-activity relationships (SAR) where direct experimental data is sparse, and detailing the protocols required for empirical validation.

Executive Summary

This compound is an amphoteric heterocyclic building block.[1] Unlike unsubstituted imidazole (which is basic, pKa ~7.0), the presence of two chlorine atoms at positions 4 and 5 exerts a strong electron-withdrawing effect, significantly shifting the ionization profile.

-

Predicted Acidic pKa (NH Deprotonation): 8.5 – 9.0 (The neutral molecule deprotonates to an anion in mild base).[1][2]

-

Predicted Basic pKa (N Protonation): ~3.0 – 3.5 (The neutral molecule protonates to a cation only in strong acid).[1][2]

This shift has critical implications for solubility and membrane permeability in drug discovery workflows.[1]

Structural Analysis & pKa Prediction

To understand the acidity, we must deconstruct the molecule into its functional components and analyze their electronic contributions using Hammett substituent constants (

The Core: Imidazole

-

Standard Imidazole pKa (Basic): 6.95 (Conjugate acid

Neutral)[1][2] -

Standard Imidazole pKa (Acidic): 14.2 (Neutral

Anion)[1][2]

Substituent Effects[1][2][3]

-

4,5-Dichloro Substitution (Strong

Effect):-

Chlorine atoms are electronegative ($ \chi \approx 3.16 $).[1][2] Placing them at positions 4 and 5 pulls electron density away from the ring system.[2]

-

Effect on Acidity: Stabilizes the negative charge on the imidazolate anion, lowering the acidic pKa from 14.2 to ~9.0.[1][2]

-

Effect on Basicity: Destabilizes the positive charge on the imidazolium cation, lowering the basic pKa from 7.0 to ~3.5.[1][2]

-

-

2-Hydroxymethyl Group (-CH

OH):-

The hydroxymethyl group is mildly electron-withdrawing due to the oxygen atom (inductive effect).[1][2]

-

It provides a hydrogen bond donor/acceptor site, which can influence solvation energies.[1][2]

-

Net Effect: A further slight decrease in both pKa values (approx.[1][2] 0.2 – 0.5 units) compared to 4,5-dichloroimidazole.[1]

-

Summary of Ionization States

| Species | Structure Description | pH Range | Solubility Prediction |

| Cation (BH | Protonated at N3 | pH < 3.0 | High (Water) |

| Neutral (B) | Uncharged | pH 3.5 – 8.5 | Low (Likely precipitates) |

| Anion (B | Deprotonated at N1 | pH > 9.0 | High (Water) |

Visualization: Ionization Pathway

The following diagram illustrates the stepwise ionization of the molecule, highlighting the transition from cationic to anionic forms.

Caption: Stepwise ionization pathway of this compound showing pKa transitions.

Experimental Protocols for pKa Determination

Method A: Potentiometric Titration (The "Gold Standard" for Soluble Analogs)

Best for: Determining the acidic pKa (~8.[1][2]8) where the molecule is soluble as an anion.[2]

Reagents:

Protocol:

-

Dissolution: Dissolve 5 mg of the compound in 20 mL of 0.01 M HCl (ensures full protonation/dissolution).

-

Calibration: Calibrate the pH electrode using buffers at pH 4.0, 7.0, and 10.0.

-

Titration: Titrate with 0.01 M NaOH using a micro-burette. Record pH after every 5 µL addition.

-

Data Analysis: Plot pH vs. Volume of NaOH.

-

The first inflection point (neutralization of excess HCl) defines the start.[2]

-

The second region (buffer region) allows calculation of the basic pKa (likely too low for accurate potentiometry here).[2]

-

Continue titrating into the basic region to observe the deprotonation of the NH group (Acidic pKa).[2]

-

-

Refinement: Use the Bjerrum plot method or software (e.g., Hyperquad) to extract exact pKa constants.[1][2]

Method B: UV-Vis Spectrophotometric Titration (For Low Solubility/Extreme pKa)

Best for: The basic pKa (~3.[1][2]0) and confirming the acidic pKa with high precision using small sample volumes.

Principle: The UV absorbance spectrum of the imidazole ring changes significantly between its protonated, neutral, and deprotonated states due to changes in conjugation.

Protocol:

-

Stock Solution: Prepare a 10 mM stock solution in Methanol or DMSO.

-

Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to pH 12.0 (0.5 pH unit increments) with constant ionic strength.[1][2]

-

Sample Prep: Spike 10 µL of stock into 1 mL of each buffer (Final conc ~100 µM).

-

Measurement: Record UV-Vis spectra (200–400 nm) for each pH point.

-

Analysis:

Implications for Drug Development

Understanding the pKa of this compound is vital for:

-

Fragment-Based Drug Design (FBDD):

-

The neutrality at physiological pH makes it a good scaffold for membrane permeation, but the low solubility requires formulation strategies (e.g., salt formation using the acidic NH with a strong base like sodium, or using the basic N with a strong acid like mesylate, though the latter is unstable due to low basicity).

-

-

Tautomerism:

-

The 4,5-dichloro substitution makes the tautomers (1H and 3H) degenerate (identical) in the symmetric parent, but the 2-hydroxymethyl group breaks this symmetry slightly in the crystal lattice. In solution, fast tautomerism is expected.[2]

-

-

Synthetic Utility:

References

-

Albert, A., & Serjeant, E. P. (1984).[1][2] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1][2] (Standard reference for titration protocols).

-

PubChem. (2025).[1][2][3] 4,5-Dichloroimidazole (CID 140018) Physical Properties. National Library of Medicine.[1][2] Available at: [Link][2]

-

NIST Chemistry WebBook. (2024).[1][2] Imidazole pKa values. National Institute of Standards and Technology.[1][2] Available at: [Link][2]

-

Walsh Medical Media. (2017).[1][2] A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Available at: [Link] (Provides context on electron-deficient imidazole acidity).[1][2]

Sources

Comprehensive Safety, Toxicity, and Handling Guide for (4,5-Dichloro-1H-imidazol-2-yl)methanol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary & Structural Causality

In contemporary drug discovery and organic synthesis, imidazole derivatives serve as foundational pharmacophores due to their ability to engage in diverse hydrogen-bonding networks and coordinate with biological targets. (4,5-Dichloro-1H-imidazol-2-yl)methanol (CAS: 437658-65-6) is a highly specialized building block[1][2].

From a mechanistic perspective, the addition of two chlorine atoms at the C4 and C5 positions of the imidazole ring fundamentally alters the molecule's electronic landscape. These electron-withdrawing groups (EWGs) significantly lower the pKa of the imidazole N-H bond, rendering the ring more electron-deficient and metabolically stable compared to unsubstituted imidazoles. Concurrently, the hydroxymethyl group at the C2 position introduces a polar, hydrogen-bond-donating/accepting moiety. This amphiphilic dichotomy—a highly lipophilic dichloro-core paired with a polar hydroxyl tail—dictates both its utility in synthesis and its specific toxicological hazards[3].

Table 1: Physicochemical & Identification Profiling

| Parameter | Value / Description | Causality / Significance |

| Chemical Name | This compound | Core scaffold for halogenated APIs. |

| CAS Number | 437658-65-6[1][2] | Unique identifier for regulatory compliance. |

| Molecular Formula | C₄H₄Cl₂N₂O[1][4] | Indicates high halogen content (impacts waste disposal). |

| Molecular Weight | 166.99 g/mol [1][5] | Low molecular weight facilitates rapid cellular penetration. |

| SMILES | OCC1=NC(Cl)=C(Cl)N1[3] | Structural mapping for computational toxicology. |

| Storage Conditions | 2-8°C, Dark, Inert Atmosphere[3] | Prevents slow oxidative degradation of the hydroxymethyl group. |

Comprehensive Safety Data Sheet (SDS) & Toxicity Profile

Handling this compound requires a rigorous understanding of its hazard profile. The compound is not benign; its structural features directly cause specific biological interactions.

Table 2: GHS Hazard Classification & Precautionary Directives

| GHS Category | Statements | Mechanistic Rationale |

| Signal Word | Warning [3] | Indicates moderate acute toxicity and irritation potential. |

| Health Hazards | H302 : Harmful if swallowed. H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation.[3][6] | The lipophilic dichloro-core easily partitions into lipid bilayers, while the polar methanol group disrupts local cellular membranes, triggering inflammatory cytokine release. |

| Precautionary | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. P280 : Wear protective gloves/clothing/eye protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water.[3] | Micro-particulates of the compound can adhere to mucosal membranes, causing sustained localized oxidative stress if not immediately flushed. |

Cellular Toxicity & Inflammatory Pathway

When biological tissues are exposed to this compound, the toxicity is not merely corrosive but mechanistically driven by its structure. Imidazoles are known to coordinate with the heme iron of Cytochrome P450 (CYP450) enzymes. The dichloro substitution alters this binding affinity, potentially leading to metabolic stalling and the generation of Reactive Oxygen Species (ROS).

Caption: Cellular toxicity and inflammatory response pathway of this compound.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I mandate that all laboratory procedures be designed as self-validating systems . This means the protocol itself contains built-in checks to ensure chemical integrity and operator safety.

Protocol: Preparation of Standardized Stock Solutions for In Vitro Assays

Objective: To prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) without compromising the structural integrity of the compound or exposing the operator to respiratory hazards (H335)[3].

Step 1: Thermal Equilibration (Critical Causality Step)

-

Action: Remove the sealed vial from 2-8°C storage and allow it to sit in a desiccator at room temperature for 30 minutes before opening.

-

Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. Water can initiate slow hydrolysis or oxidative degradation of the hydroxymethyl group.

Step 2: Environmental Control & PPE

-

Action: Don nitrile gloves, safety goggles, and a lab coat (P280). Transfer the equilibrated vial to a Class II biological safety cabinet or a certified fume hood.

-

Causality: The compound's micro-dust is a potent respiratory irritant (H335)[3]. Engineering controls are mandatory to prevent inhalation (P261)[3].

Step 3: Solubilization

-

Action: Weigh the required mass (e.g., 1.67 mg for 1 mL of 10 mM solution) using an analytical balance. Add anhydrous DMSO.

-

Causality: DMSO is selected because its amphiphilic nature perfectly matches the compound's dual lipophilic/hydrophilic profile, ensuring complete dissolution without micelle formation.

Step 4: Self-Validation (Centrifugation Check)

-

Action: Vortex the solution for 30 seconds, then centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube.

-

Validation: The absence of a microscopic pellet validates 100% solubilization. If a pellet is present, the concentration is inaccurate, and the solution must be gently sonicated and re-centrifuged.

Step 5: Storage & Aliquoting

-

Action: Aliquot the validated stock into amber glass vials, purge the headspace with Argon or Nitrogen gas, seal tightly, and store at -20°C.

-

Causality: Amber glass prevents UV-induced radical formation at the C-Cl bonds. Inert gas purging prevents ambient oxygen from degrading the compound over long-term storage[3].

Caption: Step-by-step self-validating safe handling and solubilization workflow.

References

Sources

- 1. AB570158 | CAS 437658-65-6 – abcr Gute Chemie [abcr.com]

- 2. 437658-65-6|this compound|BLD Pharm [bldpharm.com]

- 3. 437658-65-6|this compound|BLD Pharm [bldpharm.com]

- 4. enaochem.com [enaochem.com]

- 5. 1H-Имидазол-2-метанол, 4,5-дихлор- | 437658-65-6 [chemicalbook.com]

- 6. 15965-33-0|4,5-Dichloro-2-methyl-1H-imidazole|BLD Pharm [bldpharm.com]

Thermodynamic Stability & Degradation Kinetics of Dichloroimidazole Methanol Derivatives

This technical guide details the thermodynamic stability profile and degradation kinetics of dichloroimidazole methanol derivatives (e.g., 4,5-dichloro-1H-imidazole-2-methanol). It synthesizes principles of physical organic chemistry with ICH Q1A(R2) regulatory standards for stability testing.

Technical Guidance for Pharmaceutical Development

Executive Summary & Chemical Context

Dichloroimidazole methanol derivatives are critical pharmacophores in the synthesis of antifungal agents and enzyme inhibitors. Their stability is governed by two competing electronic features: the electron-withdrawing chlorine atoms on the imidazole ring (which stabilize the aromatic system against electrophilic attack but increase acidity) and the hydroxymethyl group (susceptible to oxidation and dehydration).

Understanding the thermodynamic landscape of these molecules requires mapping the activation energy (

Structural Stability Analysis

-

The Imidazole Ring: The 4,5-dichloro substitution significantly lowers the pKa of the pyrrole-like nitrogen (

), making the proton more acidic compared to unsubstituted imidazole. This alters the pH-rate profile for hydrolysis. -

The Methanol Moiety: The primary alcohol at the C-2 or C-5 position is the "soft spot" for thermodynamic instability, prone to oxidation to carboxylic acids or ether-bridged dimerization.

Thermodynamic Degradation Pathways

To control stability, one must first identify the mechanism of failure. The following Graphviz diagram visualizes the three primary degradation vectors for 4,5-dichloroimidazole-2-methanol.

Figure 1: Primary degradation pathways. Oxidation of the alcohol function is the thermodynamically favored path under aerobic conditions.

Experimental Protocols: Stability Assessment

Scientific integrity demands that stability data be self-validating. The following protocols use a "bracket and matrix" approach to isolate variables (pH, Temperature, Oxidant).

Protocol A: Forced Degradation (Stress Testing)

Objective: Validate the stability-indicating nature of the analytical method and identify degradation products.

Reagents:

-

0.1 N HCl (Acid Hydrolysis)

-

0.1 N NaOH (Base Hydrolysis)

-

3%

(Oxidation)[1] -

HPLC Grade Methanol/Water

Workflow:

-

Preparation: Dissolve derivative to 1.0 mg/mL in Methanol. Dilute 1:1 with stress agents.

-

Incubation:

-

Analysis: Inject onto HPLC-PDA/MS. Target mass balance > 95%.

Protocol B: Arrhenius Kinetics Determination

Objective: Determine Activation Energy (

Methodology: Perform isothermal degradation studies at three elevated temperatures (e.g., 50°C, 60°C, 70°C) at a fixed pH (typically pH 7.0 buffer).

Data Processing:

-

Plot

vs. Time ( -

Extract rate constants (

) for each temperature. -

Construct Arrhenius Plot:

vs. -

Calculate

using the slope:

Quantitative Data Structure: Table 1: Example Kinetic Data Set for Stability Calculation

| Temperature (K) | 1/T ( | Rate Constant | Half-life | |

| 323.15 (50°C) | 0.003095 | -9.03 | 5,775 | |

| 333.15 (60°C) | 0.003002 | -7.87 | 1,824 | |

| 343.15 (70°C) | 0.002914 | -6.81 | 630 |

Analytical Methodology (HPLC-UV/MS)

To ensure trustworthiness, the detection method must separate the parent from the polar oxidation products and the non-polar dimers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for imidazoles).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 220 nm (Imidazolium ring absorption) and MS (ESI+).

Workflow Visualization

Figure 2: Analytical workflow for stability indicating method (SIM).

Solid-State Thermodynamics (Polymorphism)

While solution stability focuses on kinetics, solid-state stability focuses on thermodynamic equilibrium between polymorphs. Dichloroimidazole derivatives often exhibit crystal packing changes due to hydrogen bonding capabilities of the methanol group.

-

DSC (Differential Scanning Calorimetry): Look for endotherms preceding the melting point (solid-solid transitions).

-

TGA (Thermogravimetric Analysis): Distinguish between solvates (weight loss) and true polymorphs.

Critical Insight: If the melting point is sharp but degradation occurs immediately after, the compound is thermolabile. Ensure processing temperatures (milling, drying) remain 20°C below the onset of degradation (

References

-

ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003. [Link]

-

Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2011. [Link]

-

Aktar, M. W., et al. "Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH."[4] Interdisciplinary Toxicology, 2008.[4] [Link]

-

PubChem. "4,5-Dichloro-2-methylimidazole Compound Summary." National Library of Medicine. [Link]

-

Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, 2014. [Link]

Sources

4,5-Dichloroimidazole Derivatives in Medicinal Chemistry: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the pharmacophoric core of numerous antimicrobial, anticancer, and antihypertensive agents. However, the strategic halogenation of this ring—specifically the synthesis of 4,5-dichloroimidazole (DCI) derivatives—unlocks a unique physicochemical profile. This in-depth technical guide explores the mechanistic rationale, synthetic workflows, and biological applications of 4,5-dichloroimidazole derivatives. Designed for drug development professionals, this whitepaper synthesizes current methodologies for generating lipophilic imidazolium salts, N-heterocyclic carbenes (NHCs), and transition metal complexes, providing self-validating protocols to ensure experimental reproducibility.

Mechanistic Rationale: The 4,5-Dichloro Advantage

The substitution of chlorine atoms at the 4 and 5 positions of the imidazole ring fundamentally alters the molecule's electronic and steric landscape.

-

Electronic Modulation and NHC Stability: The strongly electron-withdrawing nature of the chlorine atoms decreases the basicity of the ring nitrogens while significantly enhancing the acidity of the C2 proton[1][2]. This is a critical mechanistic advantage when synthesizing N-heterocyclic carbenes (NHCs). The electron withdrawal facilitates easier deprotonation at C2 and imparts added thermodynamic stability to the resulting silver carbene complexes (SCCs) by preventing premature degradation of the carbene bond[3].

-

Lipophilicity and Cellular Internalization: Halogenation increases the overall lipophilicity (

) of the molecule. In oncology and infectious disease targeting, this lipophilicity is a vital pharmacokinetic parameter that drives passive cellular membrane penetration, allowing the derivatives to effectively enter fungal pathogens and non-small cell lung cancer (NSCLC) cell lines[4]. -

Bioisosteric Replacement: In the development of antitubercular dihydropyridines (DHPs), the 4,5-dichloroimidazole moiety acts as an excellent bioisostere for the nitrophenyl group, maintaining the necessary electron-withdrawing properties while reducing off-target toxicity[5].

Synthetic Methodologies & Experimental Protocols

The development of DCI-based therapeutics follows a logical progression: core scaffold synthesis, N-alkylation to form imidazolium salts, and subsequent metallation.

Figure 1: Synthetic workflow for 4,5-dichloroimidazole derivatives and metal complexes.

Protocol 1: Synthesis of the 4,5-Dichloroimidazole Core

Causality & Validation: This protocol utilizes sodium hypochlorite as the chlorinating agent. Maintaining a highly alkaline environment (pH ~11) is critical to prevent the formation of explosive nitrogen trichloride. The reaction is exothermic; the temperature rise serves as an intrinsic thermal indicator of successful chlorination.

-

Preparation: Add sodium hydroxide (4.72 g, 0.12 mol) to a stirred solution of sodium hypochlorite (3.5% v/v, 500 ml). Stir until completely dissolved.

-

Chlorination: Add imidazole (8.0 g, 0.12 mol) portion-wise at room temperature.

-

Observation: The solution will turn yellow, and the temperature will spontaneously rise to approximately 44°C, indicating active substitution.

-

Isolation: Allow the mixture to stand until precipitation is complete. Filter the crude product.

-

Purification: Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield 4,5-dichloroimidazole (Yield ~49%, mp 180-181°C).

Protocol 2: N-Alkylation to Lipophilic Imidazolium Salts

Causality & Validation: Because the electron-withdrawing chlorines make the N-H bond less nucleophilic, a strong base (KOH) is required to generate the reactive imidazolide anion before the addition of the alkyl halide[1][4].

-

Deprotonation: Suspend 4,5-dichloroimidazole (1 eq) and KOH (1.1 eq) in anhydrous acetonitrile. Reflux for 30 minutes under an inert atmosphere (Argon/N2)[4].

-

First Alkylation: Add the primary alkyl bromide/iodide (1 eq) dropwise. Reflux for 12–15 hours to yield the monoalkylated imidazole[4].

-

Second Alkylation (Salt Formation): Isolate the intermediate, then react with a second alkylating agent (e.g., (2-bromomethyl)naphthalene) (1 eq) in refluxing acetonitrile for an additional 12–15 hours[4].

-

Purification: Remove volatiles under reduced pressure and purify via recrystallization to yield the lipophilic imidazolium bromide/iodide salt[4].

Protocol 3: In Situ Generation of Silver Carbene Complexes (SCCs)

Causality & Validation: Silver acetate (AgOAc) is utilized here in a dual capacity: the acetate anion acts as the base to deprotonate the highly acidic C2 proton of the imidazolium salt, while the silver cation coordinates to the resulting carbene carbon[3].

-

Reaction: Combine the synthesized imidazolium salt (1 eq) and AgOAc (1.1 eq) in dichloromethane/methanol[3].

-

Stirring: Stir the mixture at room temperature in the dark (to prevent silver degradation) for 12-24 hours.

-

Filtration: Filter the mixture through Celite to remove precipitated silver halides (e.g., AgBr or AgI).

-

Crystallization: Concentrate the filtrate and induce crystallization using a solvent/antisolvent system (e.g., acetonitrile/ethyl acetate)[3].

Pharmacological Applications

Antimicrobial and Antifungal Activity

Unmodified imidazole exhibits basic antibacterial properties but is generally inactive against fungal strains. However, complexing 4,5-dichloroimidazole with transition metals (such as Cr³⁺ and Co²⁺) dramatically alters its efficacy. These DCI-metal complexes have demonstrated superior antifungal activity against Aspergillus spp., Candida spp., and Trichophyton spp. at concentrations of 25 mg/ml, outperforming the standard antifungal drug ketoconazole[2]. Furthermore, Silver Carbene Complexes (SCCs) bearing DCI backbones show potent efficacy against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, leveraging the controlled release of Ag⁺ ions[3].

Anticancer Efficacy (NSCLC)

Lipophilic imidazolium salts derived from 4,5-dichloroimidazole have emerged as potent anti-tumor agents. The lipophilicity allows these salts—and their corresponding SCCs—to penetrate the cellular membranes of Non-Small Cell Lung Cancer (NSCLC) lines[4]. Once internalized, they disrupt mitochondrial function and induce apoptosis.

Figure 2: Lipophilicity-driven cellular internalization and apoptotic pathway of SCCs.

Antitubercular Hybrids

By incorporating the 4,5-dichloroimidazole moiety into the 4-position of 1,4-dihydropyridine (DHP) scaffolds, researchers have synthesized novel antitubercular agents. Specifically, N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have been screened against Mycobacterium tuberculosis (H37Rv). Derivatives featuring a 3-chlorophenyl group at the 3,5-dicarboxamide position exhibited the highest inhibitory activity, proving that DCI is a highly effective bioisostere in DHP drug design[5].

Quantitative Data & Spectroscopic Validation

To ensure the integrity of synthesized compounds, rigorous spectroscopic validation is required. Table 1 summarizes the biological benchmarks of these derivatives, while Table 2 provides the self-validating spectral data required to confirm the 4,5-dichloro substitution.

Table 1: Biological Activity Profiles of 4,5-Dichloroimidazole Derivatives

| Derivative Class | Target Indication | Key Pharmacological Findings | Ref. |

| Cr³⁺ / Co²⁺ DCI Complexes | Antifungal | Superior activity to ketoconazole against Aspergillus, Candida, and Trichophyton at 25 mg/ml. | [2] |

| Silver Carbene Complexes (SCCs) | Antimicrobial | High efficacy against P. aeruginosa, S. aureus, and E. coli. Stability enhanced by Cl atoms. | [3] |

| Lipophilic Imidazolium Salts | Anticancer (NSCLC) | Potent in vitro anti-tumor activity against Non-Small Cell Lung Cancer lines via mitochondrial disruption. | [4] |

| DHP-DCI Hybrids | Antitubercular | Compound 3d (3-chlorophenyl group) showed peak activity against M. tuberculosis (H37Rv). | [5] |

Table 2: Spectroscopic Validation Data for 4,5-Dichloroimidazole

| Analytical Technique | Observed Signal / Shift | Functional Group Assignment | Ref. |

| ¹H-NMR (DMSO-d₆) | 7.70 - 7.73 ppm | C2-H proton (singlet) | [1][2] |

| ¹H-NMR (DMSO-d₆) | 13.31 ppm | N-H proton (broad singlet) | [2] |

| ¹³C-NMR | 134.17 ppm | Unsubstituted C2 carbon | [2] |

| IR Spectroscopy | 3410 - 3500 cm⁻¹ | N-H stretch (secondary amine) | [2] |

| IR Spectroscopy | 636 - 641 cm⁻¹ | C-Cl stretch (Confirms halogenation) | [2] |

Conclusion

The strategic integration of 4,5-dichloroimidazole into medicinal chemistry workflows offers profound advantages in drug design. By leveraging the electron-withdrawing nature of the chlorine substituents, chemists can stabilize reactive carbene species and precisely tune the lipophilicity of the resulting drug candidates. Whether utilized as a core scaffold for transition metal antifungal complexes, a precursor for anti-tumor silver carbenes, or a bioisostere in antitubercular agents, 4,5-dichloroimidazole remains a highly versatile and potent tool for modern drug development professionals.

References

1. Title: SYNTHESES AND EVALUATION OF THE ANTIMICROBIAL ACTIVITIES Source: Semantic Scholar URL: [Link]

3.[2] Title: Chlorinated Imidazole Complexes as Potent Antifungal Agents Source: ResearchGate URL: [Link]

4.[5] Title: Synthesis and antitubercular activity of new N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides Source: SciSpace URL: [Link]

5.[4] Title: Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines Source: PMC (PubMed Central) URL: [Link]

6.[3] Title: Synthesis and antimicrobial studies of silver N-heterocyclic carbene complexes bearing a methyl benzoate substituent Source: PMC (PubMed Central) URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial studies of silver N-heterocyclic carbene complexes bearing a methyl benzoate substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Topic: Hydrogen Bonding Capacity of (4,5-Dichloro-1H-imidazol-2-yl)methanol

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydrogen bonds are the cornerstone of molecular recognition in biological systems, governing drug-target interactions, solubility, and ADME properties. The imidazole ring is a privileged scaffold in medicinal chemistry, largely due to its versatile hydrogen bonding capabilities.[1][2] This guide provides a comprehensive framework for characterizing the hydrogen bonding potential of a specific, functionalized imidazole: (4,5-Dichloro-1H-imidazol-2-yl)methanol. We delineate a multi-pronged strategy, integrating computational prediction with rigorous experimental validation. This document serves as a technical manual for researchers, offering not just protocols, but the scientific rationale underpinning each methodological choice, ensuring a thorough and robust evaluation of the molecule's interaction profile.

Introduction: The Strategic Importance of Hydrogen Bonding

In the intricate landscape of drug design, the ability to predict and control molecular interactions is paramount. Among the non-covalent forces, the hydrogen bond is uniquely significant due to its directionality and tunable strength. The interaction of a drug candidate with its biological target is a high-fidelity recognition event, where a network of hydrogen bonds often dictates binding affinity and specificity. The imidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in numerous therapeutic agents.[3] Its prevalence stems from its unique electronic properties and its capacity to act as both a hydrogen bond donor and acceptor, enhancing aqueous solubility and facilitating critical binding interactions with diverse biological macromolecules.[1][4]

This compound presents a compelling case study. It combines the core imidazole structure with three key functional groups that influence its hydrogen bonding profile:

-

An acidic N-H proton on the imidazole ring (a hydrogen bond donor).

-

A basic, sp²-hybridized imine nitrogen (a hydrogen bond acceptor).

-

A primary alcohol (-CH₂OH) substituent, which contains both a donor (O-H) and an acceptor (the oxygen lone pair).

-

Two electron-withdrawing chloro-substituents, which are expected to modulate the acidity of the N-H proton and the basicity of the imine nitrogen.

A thorough understanding of this molecule's hydrogen bonding capacity is therefore essential for predicting its behavior in a biological milieu and for rationally designing future drug candidates.

Structural Analysis and Postulated Hydrogen Bonding Network

The hydrogen bonding capability of this compound is defined by the spatial arrangement of its donor and acceptor sites.

-

Hydrogen Bond Donors (HBD):

-

Imidazole N1-H: The proton on the pyrrole-type nitrogen is a primary HBD site. Its acidity is enhanced by the electron-withdrawing effects of the adjacent chlorine atoms.

-

Methanol O-H: The hydroxyl proton of the methanol substituent is a strong HBD.

-

-

Hydrogen Bond Acceptors (HBA):

-

Imidazole N3: The lone pair on the imine-type nitrogen is a primary HBA site. Its basicity is reduced by the chloro-substituents.

-

Methanol Oxygen: The lone pairs on the hydroxyl oxygen allow it to function as an HBA.

-

Chlorine Atoms: While weak, the chlorine atoms can act as marginal hydrogen bond acceptors.

-

This multiplicity of sites allows for a complex network of both intramolecular and intermolecular hydrogen bonds, which can significantly influence the molecule's conformation and crystal packing.

Caption: Key hydrogen bond donor (HBD) and acceptor (HBA) sites on this compound.

A Framework for Characterization: Theoretical & Experimental Approaches

A dual strategy, combining predictive computational modeling with definitive experimental analysis, is essential for a complete characterization.

Part A: Computational Modeling and Prediction

Causality: Before committing to resource-intensive experimental work, computational chemistry provides invaluable foresight. Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the geometries and interaction energies of hydrogen-bonded complexes with a high degree of accuracy.[5][6] This allows us to rank the relative strengths of different potential hydrogen bonding configurations.

Caption: Workflow for the computational analysis of hydrogen bonding using DFT.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Monomer Geometry Optimization:

-

Construct the 3D structure of this compound.

-

Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., ωB97XD/aug-cc-pVTZ, which is effective for non-covalent interactions).

-

Confirm the optimized structure corresponds to a true minimum by performing a frequency calculation (no imaginary frequencies).

-

-

Dimer Construction:

-

Create various dimer configurations representing the different postulated hydrogen bonds (e.g., N-H···O, O-H···N, O-H···O). A self-dimer or a complex with a probe molecule like methanol can be used.[7]

-

-

Dimer Geometry Optimization:

-

Optimize the geometry of each dimer using the same level of theory.

-

-

Interaction Energy Calculation:

-

The raw interaction energy (ΔE) is calculated as: ΔE = E_dimer - (E_monomer1 + E_monomer2)

-

Trustworthiness: This calculation must be corrected for Basis Set Superposition Error (BSSE) using the Counterpoise correction method to obtain a reliable interaction energy.[5]

-

-

Topological Analysis (Optional but Recommended):

Expected Quantitative Data:

| Interaction Type | Calculated ΔE (BSSE-corrected, kcal/mol) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| Imidazole N-H ··· O (Methanol) | Predicted Value | Predicted Value | Predicted Value |